molecular formula C13H17N3O4 B2952071 methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate CAS No. 1808524-18-6

methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate

Cat. No.: B2952071
CAS No.: 1808524-18-6
M. Wt: 279.296
InChI Key: GDLSMYNXCQBIDI-UHFFFAOYSA-N
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Description

Methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an amide group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 5-formyl-1H-pyrrole-2-carboxylic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds containing the indole ring system, such as tryptophan and serotonin, share structural similarities with methyl 3-(5-formyl-1H-pyrrole-2-amido)piperidine-1-carboxylate.

  • Pyrrole Derivatives: Other pyrrole-based compounds, such as pyrrole itself and its derivatives, have similar chemical properties and reactivity.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

methyl 3-[(5-formyl-1H-pyrrole-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-20-13(19)16-6-2-3-9(7-16)15-12(18)11-5-4-10(8-17)14-11/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSMYNXCQBIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)NC(=O)C2=CC=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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